molecular formula C9H18N2O2 B1489832 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1340496-64-1

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1489832
CAS No.: 1340496-64-1
M. Wt: 186.25 g/mol
InChI Key: UFKOOWFTHMZULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a propanone group. The pyrrolidine ring is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Techniques : Research has developed efficient methods for synthesizing chiral β-hydroxy-α-amino acids, key intermediates in producing complex molecules, including those related to the compound of interest. For example, d-threonine aldolase enzymes were used to catalyze the synthesis of β-hydroxy-α-amino acids with high purity and selectivity, demonstrating the compound's role in facilitating drug development processes (Goldberg et al., 2015).

  • Metal-Free Synthesis Approaches : A metal-free method for synthesizing polysubstituted pyrrole derivatives, involving the compound as an intermediary, highlights the push towards greener chemistry practices. This approach uses surfactants in aqueous media, underlining the compound's utility in environmentally friendly chemical syntheses (Kumar, Rāmānand, & Tadigoppula, 2017).

Applications in Medicinal Chemistry

  • Catalysis and Complex Molecule Construction : The compound has been used in the synthesis of optically active triamines, which are crucial for studying metal complexes' equilibrium behavior and interaction with biomolecules. Such research underscores the compound's role in developing novel coordination compounds with potential applications in catalysis and as therapeutic agents (Bernauer, Chuard, & Stoeckli-Evans, 1993).

  • Synthesis of Biologically Active Compounds : The compound's derivatives have been investigated for their antiarrhythmic and antihypertensive effects, showcasing its importance in synthesizing new medicinal molecules with improved biological activity. This research highlights its potential in discovering new therapeutic agents (Malawska et al., 2002).

Biochemical Analysis

Biochemical Properties

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it binds to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, the compound has been observed to influence neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions and behavior . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular processes and responses, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . The compound’s distribution can influence its activity and function, highlighting the importance of understanding its transport mechanisms in biochemical research and drug development .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as different subcellular environments provide distinct biochemical contexts . Understanding the factors that influence the compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKOOWFTHMZULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 4
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.